molecular formula C14H14N2O4S B5460887 2-Methoxy-5-(phenylsulfamoyl)benzamide

2-Methoxy-5-(phenylsulfamoyl)benzamide

Cat. No.: B5460887
M. Wt: 306.34 g/mol
InChI Key: QKCWRYGXJDQHMP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(phenylsulfamoyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a phenylsulfamoyl group at the 5-position of the benzamide core. The sulfamoyl and methoxy substituents are critical for interactions with biological targets, as seen in other benzamide-based inhibitors and activators .

Properties

IUPAC Name

2-methoxy-5-(phenylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-13-8-7-11(9-12(13)14(15)17)21(18,19)16-10-5-3-2-4-6-10/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCWRYGXJDQHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(phenylsulfamoyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia or an amine to form the final benzamide product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-5-(phenylsulfamoyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenylsulfamoyl group can be reduced to a phenylsulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(phenylsulfamoyl)benzamide.

    Reduction: Formation of 2-methoxy-5-(phenylsulfanyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(phenylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The table below summarizes key benzamide derivatives, their substituents, biological targets, and activities:

Compound Substituents Target Activity/IC₅₀ Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8) 2-hexanoylamino, 1-(4-carboxyphenyl) PCAF HAT 67% inhibition at 100 μM
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) 2-tetradecanoylamino, 1-(3-carboxyphenyl) PCAF HAT 79% inhibition at 100 μM
Sulfamoyl benzamide derivatives (Compounds 2, 6, 7, 8, 10) Variable sulfamoyl substitutions at 5-position Glucokinase (GK) H-bond interaction with Arg63 (GK)
Pfizer P2X7 antagonists (e.g., US20070142329A1) Benzamide core with R1, R2, R3 substitutions P2X7 receptor Inhibits IL-1β release in monocytes
YSL-109 ((S)-4-butyl-N-(1-(hydroxyamino)-3-(naphthalen-1-yl)-1-oxopropan-2-yl)benzamide) 4-butyl, hydroxamate, naphthalenyl HDAC6 4000-fold selectivity for HDAC6
Glycogen Phosphorylase Inhibitor 2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl] Glycogen phosphorylase Inhibitor (specific IC₅₀ not provided)

Key Structure-Activity Relationship (SAR) Findings

PCAF HAT Inhibition: The 2-acylamino substituent (e.g., hexanoylamino, tetradecanoylamino) is critical for inhibitory activity, with longer chains (e.g., tetradecanoyl in Compound 17) showing enhanced potency (79% inhibition) compared to shorter chains (67% for hexanoyl) . The 1-carboxyphenyl group’s position (3- vs. 4-) has minimal impact on activity, suggesting flexibility in this region .

Glucokinase Activation: Sulfamoyl benzamides exhibit H-bond interactions between the benzamide carbonyl and Arg63 on GK, essential for allosteric activation .

P2X7 Receptor Antagonism :

  • Modifications to R1, R2, and R3 groups in Pfizer’s benzamide derivatives (e.g., US20070142329A1) tune selectivity and potency, with ethidium bromide uptake assays confirming pore activity inhibition .

HDAC6 Selectivity :

  • Bulky substituents like naphthalenyl and hydroxamate groups (e.g., YSL-109) confer isoform selectivity, minimizing off-target effects on HDAC1/8 .

Antimicrobial Agents :

  • Methyl or chloro substituents on the benzamide ring (e.g., compounds 21–23) showed weak DNA gyrase inhibition (IC₅₀ >100 μM), highlighting the need for a terminal phenyl ring for optimal activity .

Therapeutic Potential and Limitations

  • Advantages :
    • The 2-methoxy-5-sulfamoyl motif enhances solubility and target engagement in enzymes like GK and HATs .
    • Flexibility in acyl chain length (PCAF inhibitors) and sulfamoyl positioning (GK activators) allows for fine-tuning pharmacokinetics .
  • Limitations: Long acyl chains (e.g., tetradecanoyl) may reduce bioavailability due to increased hydrophobicity .

Q & A

Q. What synthetic methodologies are effective for preparing 2-Methoxy-5-(phenylsulfamoyl)benzamide?

The synthesis typically involves multi-step reactions, including sulfamoylation and benzamide formation. Key steps include:

  • Sulfamoylation : Reacting a methoxy-substituted benzoic acid derivative with phenylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfamoyl group .
  • Amide Coupling : Using coupling agents like ethyl chloroformate or carbodiimides to form the benzamide bond. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC or TLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Elucidation :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm) .
    • IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Purity Analysis :
    • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection .
    • Elemental Analysis : Validates molecular formula accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hygroscopicity : Monitor moisture absorption via dynamic vapor sorption (DVS) studies .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in benzamide derivatives?

  • Structure-Activity Relationship (SAR) :
    • Methoxy Position : Para-substitution (as in 2-methoxy) enhances metabolic stability compared to ortho-substituted analogs .
    • Sulfamoyl Group : Replacement with methylsulfonyl (e.g., as in ) reduces solubility but increases membrane permeability .
    • Phenyl Group : Fluorination (e.g., 4-fluorophenyl) improves target binding affinity in kinase inhibition assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase IX, guiding rational design .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC₅₀ values due to detection sensitivity .
  • Metabolic Interference : Test metabolites (e.g., hydrolyzed amide products) to rule out off-target effects .
  • Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .

Q. How can in silico methods optimize the compound’s pharmacokinetic profile?

  • ADME Prediction : Tools like SwissADME predict:
    • Absorption : LogP values >3 indicate high lipophilicity, requiring formulation tweaks (e.g., nanoemulsions) .
    • Metabolism : CYP3A4-mediated oxidation hotspots identified via MetaSite inform structural modifications to reduce clearance .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity risks, guiding dose adjustments in preclinical studies .

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